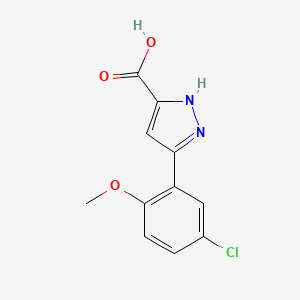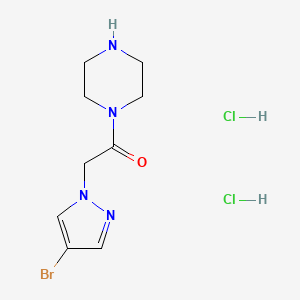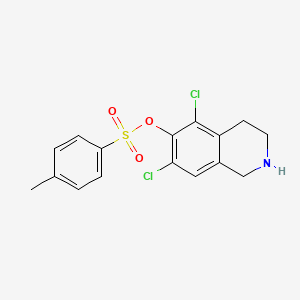![molecular formula C14H13NO4 B11816953 [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a butanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate typically involves the esterification of 4-(2,5-dioxopyrrol-1-yl)benzoic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced pyrrolidine derivatives, and various substituted phenyl butanoates.
科学的研究の応用
Chemistry
In chemistry, [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to target specific biological pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, such as in the manufacture of adhesives and sealants.
作用機序
The mechanism of action of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-(2,5-Dioxopyrrol-1-yl)benzoic acid: Shares the pyrrolidine-2,5-dione moiety but lacks the butanoate group.
N-Phenylmaleimide: Contains a similar pyrrolidine-2,5-dione structure but with different substituents.
Succinimide derivatives: Possess the pyrrolidine-2,5-dione core but vary in their side chains and functional groups
Uniqueness
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is unique due to its combination of the pyrrolidine-2,5-dione moiety with a phenyl butanoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
[4-(2,5-dioxopyrrol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C14H13NO4/c1-2-3-14(18)19-11-6-4-10(5-7-11)15-12(16)8-9-13(15)17/h4-9H,2-3H2,1H3 |
InChIキー |
CKWSVTLNFBGMKR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)




![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)


![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)
